N-(3,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-7-12(2)9-13(8-11)19-18(21)17-10-15(20)14-5-3-4-6-16(14)22-17/h3-10H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAPZGDEAHHVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 3,5-dimethylaniline with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: N-(3,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the amide group.
Scientific Research Applications
N-(3,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene derivative family. Chromenes, recognized for their diverse biological activities, are subjects of extensive research for potential therapeutic applications. This particular compound has a chromene core structure fused with a carboxamide group and a dimethylphenyl substituent. It has uses in medicinal chemistry, particularly in developing anticancer and antimicrobial agents.
General Information
- Molecular Formula The molecular formula of this compound is with a molecular weight of approximately 293.32 g/mol. The structure includes a chromene ring system fused with a carboxamide functionality.
- Synthesis The synthesis of this compound typically involves a condensation reaction between 3,5-dimethylaniline and 4-oxo-4H-chromene-2-carboxylic acid. This reaction uses coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP), and is conducted under anhydrous conditions. Industrial production can be scaled up by optimizing parameters, such as temperature, solvent choice, and reaction time. Continuous flow reactors may also be employed to improve efficiency and yield.
Scientific Research Applications
- Medicinal Chemistry Chromones are considered privileged structures in drug discovery because they appear in numerous bioactive molecules, both natural and synthetic. They exhibit a wide range of pharmacological activities, including anti-cancer, anti-HIV, antibacterial, and anti-inflammatory effects. this compound has been investigated specifically for its potential as an anti-breast cancer agent.
- Anti-Neurodegenerative Agent Chromones have been proven as important anti-neurodegenerative and neurogenesis agents, acting through efficient inhibitory activity . A study analyzed the anti-oxidative and anti-inflammatory response of natural chromone capillarisin by activating Nrf2/HO-1 signaling in neuroblastoma SHSY5Y cells and microglial BV2 cells . The study reported that capillarisin leads to Nrf2 phosphorylation, upregulation of downstream molecules such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1, and subsequent activation of antioxidant response element (ARE)-mediated transcription . The study indicated that chromone possessed inflammatory responses in lipopolysaccharide-treated BV2 cells and protects SH-SY5Y cells from induced oxidative stress .
- MAO-B Inhibitor Chromone-based compound N-(3′,4′-dimethylphenyl)-4-oxo-4 H-chromene-3-carboxamide was the most potent against MAO-B with an IC 50 value of 0.67 nM, acting as a non-competitive reversible inhibitor . The authors discussed that the amide spacer and the direct linkage of the carbonyl group to the γ-pyrone ring along with the presence of meta and para substituents in the exocyclic ring were highly important for its improved biological activities . It also possessed a favorable toxicological profile and physicochemical properties that pointed toward BBB permeability, suggesting it as a valid candidate for subsequent animal studies .
- Enzyme Inhibition this compound interacts with molecular targets like enzymes or receptors within biological systems. The compound inhibits certain enzymes critical for processes like DNA replication and transcription by binding to their active sites. These interactions suggest that this compound could have significant therapeutic implications in treating various diseases.
- Monoamine Oxidase Inhibition N-phenyl-4-oxo-4H-2-chromone carboxamides were found to be inactive as MAO inhibitors, in contrast with their N-phenyl-4-oxo-4H-3-chromone carboxamide isomers .
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Backbone Structure Variations
The chromene backbone in N-(3,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide distinguishes it from naphthalene-based analogs, such as N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (). Chromenes exhibit distinct electronic properties due to their fused benzene and pyrone rings, which enhance conjugation and polarity compared to naphthalene systems. This structural difference can modulate solubility, bioavailability, and target binding. For example, chromene derivatives often participate in π-π stacking interactions in enzyme active sites, whereas naphthalene carboxamides may prioritize hydrophobic interactions .
*Inferred from structural similarity to naphthalene analogs.
Crystallographic and Physicochemical Properties
Crystal structure analyses () reveal that meta-substituted phenyl groups (e.g., 3,5-dimethylphenyl) induce distinct packing modes in acetamide derivatives. For example:
- N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide crystallizes with two molecules per asymmetric unit, unlike monosubstituted analogs.
These findings imply that This compound may exhibit similar crystallographic behavior, favoring dense packing and higher melting points compared to ortho-substituted analogs.
Biological Activity
N-(3,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, which has gained attention for its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and anticancer properties, as well as its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C18H15NO3, with a molecular weight of approximately 293.3 g/mol. Its structure features a chromene ring fused with a carboxamide group, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H15NO3 |
| Molecular Weight | 293.3 g/mol |
| Structural Features | Chromene ring, Carboxamide group |
1. Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are crucial in the biosynthesis of prostaglandins—mediators of inflammation. Studies indicate that the compound’s binding affinity to COX enzymes suggests a mechanism through which it exerts its anti-inflammatory effects.
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various bacterial strains. Research indicates that chromene derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific mechanisms may involve disruption of bacterial cell membrane integrity or interference with metabolic pathways essential for bacterial survival.
3. Anticancer Activity
This compound has shown promise as an anticancer agent. In vitro studies have reported its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The compound appears to induce apoptosis in cancer cells and disrupt cell cycle progression . The structure-activity relationship (SAR) analysis reveals that specific substitutions on the phenyl ring enhance its cytotoxicity .
The mechanism by which this compound exerts its biological effects involves interactions with several molecular targets:
- Enzyme Inhibition : The compound binds to active sites of enzymes such as COX and lipoxygenases (LOX), inhibiting their activity and thereby reducing inflammatory responses .
- Cell Cycle Modulation : In cancer cells, it affects key regulators of the cell cycle, leading to growth arrest and apoptosis. The presence of electron-withdrawing groups in its structure may enhance these interactions .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anti-inflammatory Studies : A study showed that the compound significantly reduced inflammation in animal models by inhibiting COX enzymes.
- Anticancer Research : In vitro tests indicated an IC50 value of 25 μM against MCF-7 cells, suggesting potent anticancer activity compared to standard chemotherapeutics .
- Antimicrobial Efficacy : The compound demonstrated effective antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against various pathogens.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(3,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide, and what key reaction mechanisms are involved?
- Methodology : Synthesis often involves annulation and cycloaddition reactions. For example, chromene derivatives can be synthesized via nucleophilic addition or cyclization of precursors like 4-oxo-4H-chromene-3-carboxaldehyde derivatives. Reaction conditions (e.g., reflux in acetic acid with sodium acetate) are critical for controlling regioselectivity and yield .
- Key Mechanisms : Knoevenagel condensation for chromene ring formation and subsequent carboxamide coupling via nucleophilic acyl substitution.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- X-ray crystallography resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding in the carboxamide group) .
- NMR spectroscopy (¹H, ¹³C, DEPT) confirms proton environments and substituent positions.
- IR spectroscopy identifies carbonyl (C=O) stretching frequencies (~1680–1720 cm⁻¹) and NH vibrations .
Advanced Research Questions
Q. How do structural modifications at specific positions influence the compound's biological activity, based on SAR studies?
- Methodology :
- Replace the 3,5-dimethylphenyl group with electron-withdrawing/donating substituents (e.g., methoxy, halogen) to assess changes in bioactivity.
- Modify the chromene core (e.g., introducing heteroatoms or extending conjugation) to alter pharmacokinetic properties.
- Insights : Ethyl carboxylate analogs (e.g., CXL017) show that electron-rich aryl groups enhance cytotoxicity by improving target binding (e.g., tubulin inhibition) .
Q. How can researchers resolve contradictions in reported data regarding the compound's reactivity or bioactivity?
- Methodology :
- Reproducibility checks : Validate reaction conditions (e.g., solvent purity, catalyst loadings) to address yield discrepancies .
- Bioassay standardization : Use isogenic cell lines and consistent IC₅₀ protocols to minimize variability in cytotoxicity data .
Q. What strategies optimize reaction conditions for high-yield synthesis of this compound?
- Methodology :
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates during cyclization.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) enhance reaction rates and selectivity .
- Temperature control : Reflux (100–120°C) balances kinetics and thermal stability of intermediates .
Q. What computational methods are used to predict interactions between this compound and biological targets?
- Methodology :
- Molecular docking : Simulate binding to targets (e.g., kinases, tubulin) using software like AutoDock or Schrödinger.
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity and stability .
- Validation : Correlate computational predictions with experimental bioactivity assays (e.g., enzyme inhibition) .
Tables for Key Data
| Property | Method | Typical Result | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry (DSC) | >300°C (decomposes) | |
| Crystallographic Space Group | X-ray diffraction | Monoclinic, P2₁/c | |
| LogP (Lipophilicity) | HPLC retention time | 3.2 ± 0.1 (predicts moderate permeability) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
